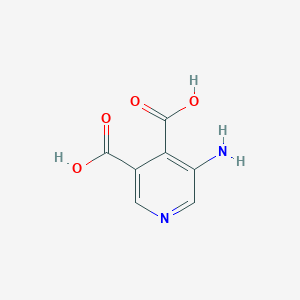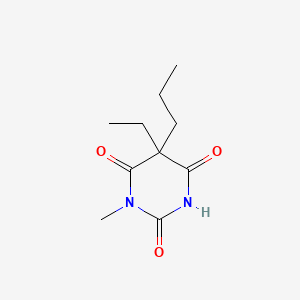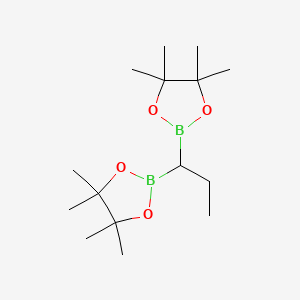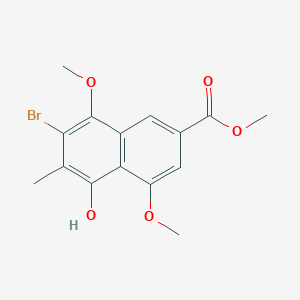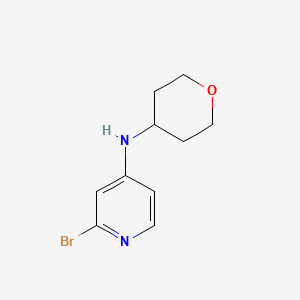
2-Bromo-N-(tetrahydro-2H-pyran-4-YL)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine typically involves the bromination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yl group. One common method involves the reaction of 4-aminopyridine with bromine in the presence of a suitable solvent to yield the brominated product. This intermediate is then reacted with tetrahydro-2H-pyran-4-ylamine under controlled conditions to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include tetrahydropyran-substituted amines.
Applications De Recherche Scientifique
2-Bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tetrahydro-2H-pyran-4-yl group enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-(tetrahydro-2H-pyran-4-yl)methyl)aniline
- 2-Bromo-N-[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]-2-methylpropanamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(tetrahydro-2H-pyran-4-yl)-4-Pyridinamine exhibits unique properties due to the presence of the pyridine ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
2-bromo-N-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2O/c11-10-7-9(1-4-12-10)13-8-2-5-14-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13) |
Clé InChI |
RKVWGNMAANPVDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1NC2=CC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
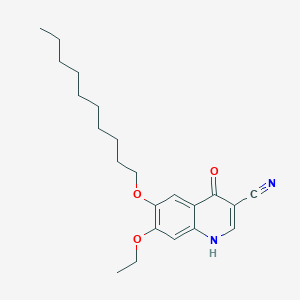

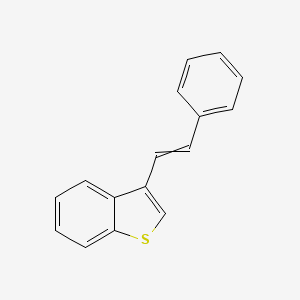



methanone](/img/structure/B13936628.png)
